AT-406

Catalog No.
S525305
CAS No.
1071992-99-8
M.F
C32H43N5O4
M. Wt
561.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AT-406

CAS Number

1071992-99-8

Product Name

AT-406

IUPAC Name

(5S,8S,10aR)-N-benzhydryl-5-[[(2S)-2-(methylamino)propanoyl]amino]-3-(3-methylbutanoyl)-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide

Molecular Formula

C32H43N5O4

Molecular Weight

561.7 g/mol

InChI

InChI=1S/C32H43N5O4/c1-21(2)19-28(38)36-18-17-25-15-16-27(37(25)32(41)26(20-36)34-30(39)22(3)33-4)31(40)35-29(23-11-7-5-8-12-23)24-13-9-6-10-14-24/h5-14,21-22,25-27,29,33H,15-20H2,1-4H3,(H,34,39)(H,35,40)/t22-,25+,26-,27-/m0/s1

InChI Key

LSXUTRRVVSPWDZ-MKKUMYSQSA-N

SMILES

CC(C)CC(=O)N1CCC2CCC(N2C(=O)C(C1)NC(=O)C(C)NC)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4

Solubility

Soluble in DMSO, not in water

Synonyms

AT 406, AT-406, AT406 cpd, DEBIO1143, N-benzhydryl-5-(2-(methylamino)propanamido)-3-(3-methylbutanoyl)-6-oxodecahydropyrrolo(1,2-a)(1,5)diazocine-8-carboxamide, SM 406, SM-406, SM406 cpd

Canonical SMILES

CC(C)CC(=O)N1CCC2CCC(N2C(=O)C(C1)NC(=O)C(C)NC)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4

Isomeric SMILES

C[C@@H](C(=O)N[C@H]1CN(CC[C@H]2CC[C@H](N2C1=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)CC(C)C)NC

Description

The exact mass of the compound Xevinapant is 561.3315 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzhydryl Compounds - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Targeting DNA Repair Mechanisms

One area of research focuses on Xevinapant's ability to interfere with cancer cells' DNA repair mechanisms. Tumors often rely on these mechanisms to survive damage caused by chemotherapy and radiation therapy. Studies have shown that Xevinapant can inhibit Poly (ADP-ribose) polymerase 1 (PARP-1), an enzyme crucial for DNA repair [1]. This effect could make cancer cells more susceptible to the cytotoxic effects of traditional therapies.

Source

[1] Mechanisms of Resistance in Head and Neck Cancers ()

Combination Therapy with Chemotherapy and Radiotherapy

Another line of investigation explores Xevinapant's efficacy in combination with established cancer treatments like chemotherapy and radiotherapy. Research suggests that Xevinapant, when combined with these therapies, may improve treatment outcomes. For instance, a study presented at the American Association for Cancer Research (AACR) 2022 meeting showed promising results for the combination of Xevinapant with high-dose cisplatin chemoradiotherapy in head and neck cancers [2].

Source

[2] AACR 2022 Proceedings: Part B April 11-13 ()

AT-406, also known as SM-406, is an orally active antagonist of multiple inhibitor of apoptosis proteins (IAPs). It has garnered attention for its potential therapeutic applications, particularly in oncology. This compound targets key proteins involved in the regulation of apoptosis, specifically X-linked inhibitor of apoptosis protein (XIAP), cellular inhibitor of apoptosis protein 1 (cIAP1), and cellular inhibitor of apoptosis protein 2 (cIAP2). AT-406 has demonstrated significant efficacy in preclinical studies, particularly against ovarian cancer, where it sensitizes resistant cancer cells to conventional therapies like carboplatin .

  • Cancer cells can develop mechanisms to resist cell death (apoptosis). IAPs are proteins that play a role in this resistance [].
  • Xevinapant is believed to work by inhibiting IAPs, thereby restoring a cancer cell's susceptibility to apoptosis [].
  • This mechanism could potentially enhance the effectiveness of chemo and radiotherapy that aim to induce cell death in cancer cells [].
  • As Xevinapant is under investigation, its safety profile in humans is still being established through clinical trials.
  • No definitive data on its toxicity or other hazards is publicly available yet.

The primary mechanism of action for AT-406 involves the inhibition of IAPs, which are crucial for preventing apoptosis in cancer cells. By binding to these proteins, AT-406 promotes the activation of caspases, which are enzymes that play essential roles in programmed cell death. For instance, AT-406 has been shown to induce the degradation of XIAP and cIAP1, leading to increased apoptosis in cancer cell lines. The compound's binding affinity is notable, with Ki values reported at 66.4 nM for XIAP, 1.9 nM for cIAP1, and 5.1 nM for cIAP2 .

In vitro studies have highlighted AT-406's ability to induce apoptosis in various human ovarian cancer cell lines. Approximately 60% of these lines showed significant sensitivity to AT-406 as a single agent. Furthermore, it has been demonstrated that AT-406 enhances the cytotoxic effects of carboplatin on resistant ovarian cancer cells, suggesting its potential as a combination therapy. In vivo studies also support its efficacy, showing increased survival rates in experimental models treated with AT-406 alongside carboplatin .

The synthesis of AT-406 involves several steps typical for small molecule drug development. While specific synthetic pathways are proprietary and not fully disclosed in public literature, the general approach includes:

  • Initial Synthesis: Starting from commercially available precursors.
  • Functionalization: Introduction of specific functional groups that enhance binding affinity to IAPs.
  • Purification: Use of chromatographic techniques to isolate the final product.
  • Characterization: Employing methods such as NMR and mass spectrometry to confirm the structure and purity.

AT-406 is primarily investigated for its application in cancer therapy, particularly for treating ovarian cancer resistant to platinum-based therapies. Its ability to sensitize resistant tumors makes it a promising candidate for further clinical evaluation. Additionally, research is ongoing into its potential use in combination with other therapeutic agents across various cancers .

Interaction studies have focused on understanding how AT-406 interacts with IAPs and other cellular pathways involved in apoptosis. For example, it has been shown to enhance the effects of radiation therapy in certain cervical cancer cell lines by sensitizing them through IAP inhibition . The compound's ability to modulate apoptotic pathways suggests potential interactions with other chemotherapeutic agents and may influence treatment regimens.

Several compounds share structural or functional similarities with AT-406, primarily within the class of IAP inhibitors:

Compound NameTarget ProteinsBinding Affinity (Ki)Unique Features
LCL161XIAP, cIAP1~10 nMOral bioavailability; induces apoptosis via different mechanisms
SM-121XIAP~5 nMSelective for XIAP; potential use in hematological malignancies
TL32711XIAP~20 nMAlso targets survivin; being evaluated for solid tumors

AT-406 stands out due to its broad targeting of multiple IAPs and demonstrated efficacy against resistant ovarian cancer cells, making it a unique therapeutic option.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

561.33150487 g/mol

Monoisotopic Mass

561.33150487 g/mol

Heavy Atom Count

41

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

N65WC8PXDD
DH7Q8HYP47

Drug Indication

Treatment of head and neck epithelial malignant neoplasms

Pharmacology

SMAC Mimetic Debio 1143 is an orally available mimetic of the natural second mitochondrial-derived activator of caspases (Smac) and inhibitor of Inhibitor of Apoptosis Proteins (IAPs), with potential immunomodulating, apoptotic-inducing, chemo-radio-sensitizing and antineoplastic activities. Upon oral administration, Smac mimetic Debio 1143 targets and binds to the Smac binding groove on IAPs, including the direct caspase inhibitor X chromosome-linked IAP (XIAP), and the cellular IAPs 1 (c-IAP1) and 2 (c-IAP2). This inhibits the activities of these IAPs and promotes the induction of apoptosis. Additionally, as Debio 1143 inhibits the activity of IAPs, it may work synergistically with cytotoxic drugs and/or radiation to overcome tumor cell resistance to apoptosis. As IAPs regulate nuclear factor-kappa B (NFkB) signaling pathways, which drives the expression of genes involved in immune and inflammatory responses, Debio 1143 may enhance anti-tumor immune responses when administered with certain immunomodulating agents, such as immune checkpoint inhibitors. IAPs are overexpressed by many cancer cell types and suppress both intrinsic and extrinsic apoptosis by binding to and inhibiting active caspases via their baculoviral lAP repeat (BIR) domains. They contribute to chemo-radio-resistance of cancer cells to certain cytotoxic agents and radiation, promote tumor cell survival and are associated with poor prognosis in certain types of cancer. SMAC, a pro-apoptotic mitochondrial protein, is an endogenous inhibitor of the IAPs family of cellular proteins.

Other CAS

1071992-99-8

Wikipedia

AT-406

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Modify: 2023-08-15
1: Hurwitz HI, Smith DC, Pitot HC, Brill JM, Chugh R, Rouits E, Rubin J, Strickler J, Vuagniaux G, Sorensen JM, Zanna C. Safety, pharmacokinetics, and pharmacodynamic properties of oral DEBIO1143 (AT-406) in patients with advanced cancer: results of a first-in-man study. Cancer Chemother Pharmacol. 2015 Apr;75(4):851-9. doi: 10.1007/s00280-015-2709-8. Epub 2015 Feb 27. PubMed PMID: 25716544; PubMed Central PMCID: PMC4365270.
2: Lu J, Qin Q, Zhan LL, Liu J, Zhu HC, Yang X, Zhang C, Xu LP, Liu ZM, Wang D, Cui HQ, Meng CC, Cai J, Cheng HY, Sun XC. AT-406, an IAP inhibitor, activates apoptosis and induces radiosensitization of normoxic and hypoxic cervical cancer cells. J Pharmacol Sci. 2014;126(1):56-65. Epub 2014 Aug 27. PubMed PMID: 25168470.
3: Zhang T, Li Y, Zou P, Yu JY, McEachern D, Wang S, Sun D. Physiologically based pharmacokinetic and pharmacodynamic modeling of an antagonist (SM-406/AT-406) of multiple inhibitor of apoptosis proteins (IAPs) in a mouse xenograft model of human breast cancer. Biopharm Drug Dispos. 2013 Sep;34(6):348-59. doi: 10.1002/bdd.1850. Epub 2013 Aug 2. PubMed PMID: 23813446.
4: Brunckhorst MK, Lerner D, Wang S, Yu Q. AT-406, an orally active antagonist of multiple inhibitor of apoptosis proteins, inhibits progression of human ovarian cancer. Cancer Biol Ther. 2012 Jul;13(9):804-11. Epub 2012 Jun 6. PubMed PMID: 22669575; PubMed Central PMCID: PMC3679100.
5: Cai Q, Sun H, Peng Y, Lu J, Nikolovska-Coleska Z, McEachern D, Liu L, Qiu S, Yang CY, Miller R, Yi H, Zhang T, Sun D, Kang S, Guo M, Leopold L, Yang D, Wang S. A potent and orally active antagonist (SM-406/AT-406) of multiple inhibitor of apoptosis proteins (IAPs) in clinical development for cancer treatment. J Med Chem. 2011 Apr 28;54(8):2714-26. doi: 10.1021/jm101505d. Epub 2011 Mar 28. PubMed PMID: 21443232; PubMed Central PMCID: PMC3520070.
6: Björn LO. Photoinactivation of catalases from mammal liver, plant leaves and bacteria. Comparison of inactivation cross sections and quantum yields at 406 nm. Photochem Photobiol. 1969 Aug;10(2):125-9. PubMed PMID: 5803017.

Explore Compound Types